

Signaling Pathways of Sex Steroid Hormones

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Compound Focus: Ambosex

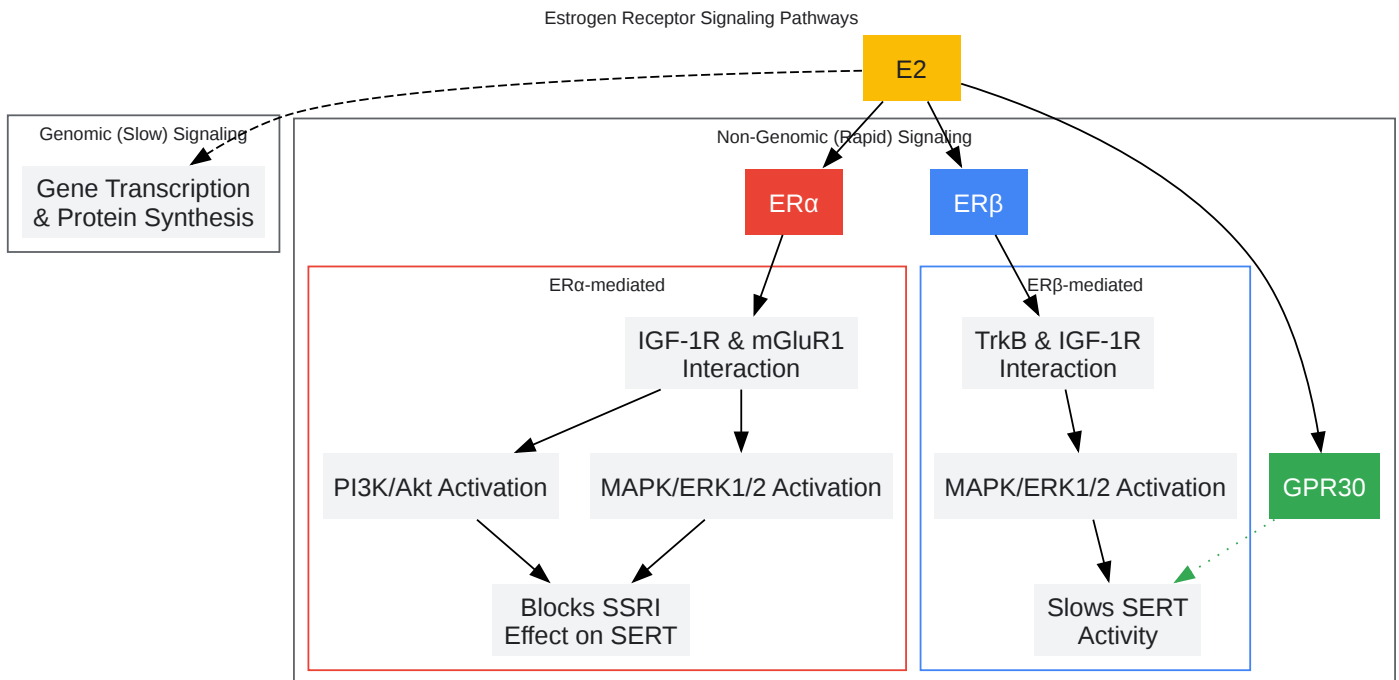
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Sex steroid hormones, such as estrogens and androgens, exert many of their effects through rapid, non-genomic signaling pathways. The table below summarizes the key pathways and their components based on current research.

Hormone	Primary Receptors	Key Signaling Pathways	Cellular Contexts Studied	Key Interacting Receptors
Estradiol (E2)	ER α , ER β , GPR30 [1]	MAPK/ERK1/2, PI3K/Akt [1] [2]	Hippocampal neurons (CA3 region) of OVX rats; MCF-7, LNCaP, Cos, Caco-2 cells [1] [2]	TrkB, IGF-1R, mGluR1 [1]
Androgens	Androgen Receptor (AR) [2]	Src, PI3K/Akt [2]	LNCaP cells, NIH3T3 fibroblasts [2]	Information not specified in search results

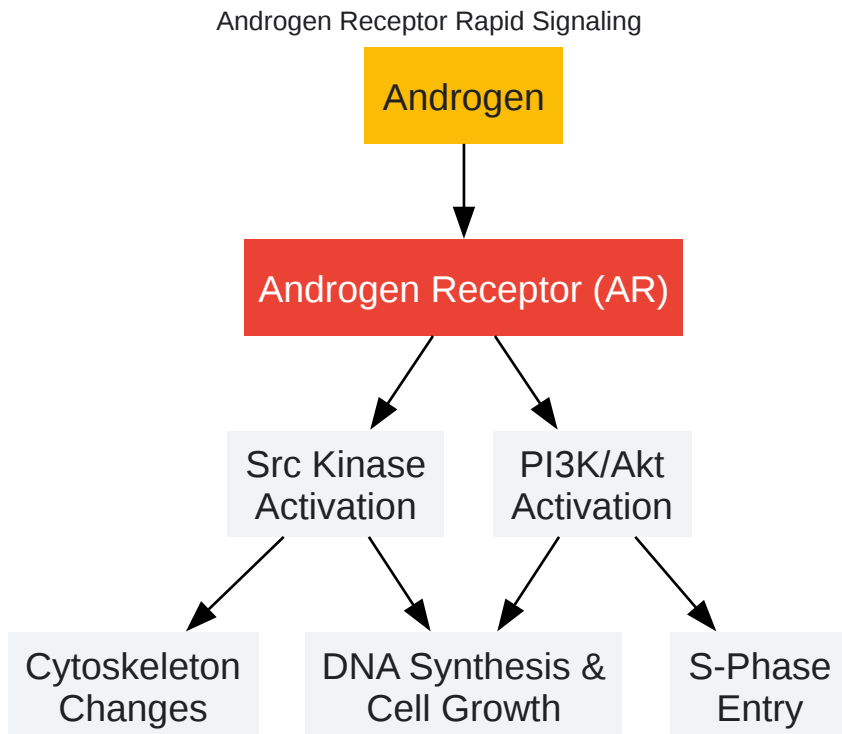
The interplay between estrogen receptors and these signaling pathways can be visualized in the following diagram, which illustrates the distinct pathways mediated by ER α and ER β in a neuronal context:



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Estrogen receptor subtypes activate distinct rapid signaling pathways influencing SERT activity [1].

Androgens also activate rapid, non-genomic signaling pathways, as shown below:



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Androgens rapidly activate Src and PI3K/Akt pathways to promote cell growth and structural changes [2].

Experimental Data & Methodologies

Quantitative Data Summary

The following table consolidates key quantitative findings from the referenced studies on estrogen signaling.

Experimental Manipulation	Signaling Pathway Inhibitor	Effect on 5-HT Clearance (ER β -mediated)	Effect on Fluvoxamine Action (ER α -mediated)
Estradiol or DPN (ER β agonist)	MAPK/ERK1/2 inhibitor	Blocked [1]	Not Applicable

Experimental Manipulation	Signaling Pathway Inhibitor	Effect on 5-HT Clearance (ER β -mediated)	Effect on Fluvoxamine Action (ER α -mediated)
Estradiol or DPN (ER β agonist)	PI3K/Akt inhibitor	No Effect [1]	Not Applicable
Estradiol or PPT (ER α agonist)	MAPK/ERK1/2 inhibitor	Not Applicable	Blocked [1]
Estradiol or PPT (ER α agonist)	PI3K/Akt inhibitor	Not Applicable	Blocked [1]
Estradiol or DPN (ER β agonist)	TrkB antagonist	Blocked [1]	Not Applicable
Estradiol or DPN (ER β agonist)	IGF-1R antagonist	Blocked [1]	Not Applicable
Estradiol or PPT (ER α agonist)	IGF-1R antagonist	Not Applicable	Blocked [1]
Estradiol or PPT (ER α agonist)	mGluR1 antagonist	Not Applicable	Blocked [1]
Estradiol or PPT (ER α agonist)	TrkB antagonist	No Effect [1]	No Effect [1]

Detailed Experimental Protocol

The core findings on estrogen's dual effect on the serotonin transporter (SERT) were established using the following detailed methodology [1]:

- **Animal Model:** Ovariectomized (OVX) Sprague-Dawley rats, allowed 2-3 weeks for recovery.
- **Anesthesia and Preparation:** Anesthetized with chloralose/urethane. Placed in a stereotaxic apparatus with body temperature maintained at 37-38°C.
- **In Vivo Chronoamperometry:** This technique was used to measure serotonin transporter (SERT) function in real-time in the brain.

- **Electrodes:** Carbon fiber electrodes were coated with Nafion for selectivity and calibrated for serotonin (5-HT) detection.
- **Micro-application:** A multi-barrel micropipette was positioned 250-350 μm from the recording electrode to locally apply substances directly into the CA3 region of the hippocampus.
- **Drug Application:**
 - **Hormones/Agonists:** 17- β -estradiol (E2), the ER α agonist PPT, or the ER β agonist DPN were applied.
 - **Inhibitors/Antagonists:** Specific inhibitors for MAPK/ERK1/2 and PI3K/Akt pathways, as well as antagonists for TrkB, IGF-1R, and mGluR1, were co-applied to test their involvement.
 - **SSRI Challenge:** The SSRI fluvoxamine was applied to assess E2's effect on the drug's ability to inhibit SERT.
- **Primary Measurement:** The rate of clearance of exogenous 5-HT from the extracellular space was measured. A slower clearance indicates direct inhibition of SERT function.

Guidance for Further Research

Since "**Ambosex**" is not a recognized term, your research would benefit from focusing on these more specific and established areas:

- **Broaden Search Terms:** Investigate "non-genomic steroid signaling," "rapid androgen signaling," and "membrane-associated sex hormone receptors."
- **Explore Related Pathways:** Other pathways like **Wnt, Notch, and JAK/STAT** are critically involved in cellular regulation and are targeted for therapy in other diseases, offering valuable parallel models [3].
- **Consult Specialty Resources:** Use databases like PubMed and search for clinical trial registries to find the most current preclinical and clinical research on hormone signaling modulators.

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